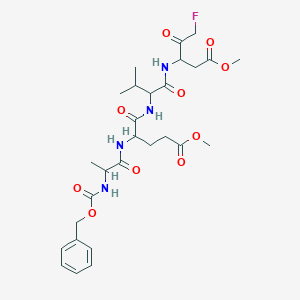
hTRT (615-624)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telomerase Reverse Transcriptase; hTRT
Aplicaciones Científicas De Investigación
Health Technology Reassessment (HTR) in Healthcare Management
Health Technology Reassessment (HTR) is crucial in managing technologies throughout their lifecycle in healthcare. It involves a structured, evidence-based assessment of the clinical, economic, social, and ethical impacts of existing technologies. This approach supports optimal technology use, managed exit, and better value for money in healthcare settings (Soril, Clement, & Noseworthy, 2016).
Telomerase Activation by hTRT in Cancer Research
hTRT, identified as a putative human telomerase catalytic subunit, plays a significant role in telomerase activation in cancer cells. Its expression in telomerase-negative human normal fibroblast cells induces telomerase activity. This is crucial in understanding the molecular mechanism of telomerase activation in cancer cells (Nakayama et al., 1998).
Integration of HTR in Complex Healthcare Systems
Effective integration of HTR requires understanding of the concept and process, effective communication, leadership, and adequate support. This integration can manage the utilization of health technologies at a systems level, addressing sub-optimal use (Sevick et al., 2020).
Knowledge Translation for Health Technology Reassessment
Applying knowledge translation theories, models, and frameworks can facilitate the implementation of HTR recommendations in healthcare settings. This involves assessing the research evidence base, understanding the social and political context, and ensuring adequate resources for implementation (Esmail et al., 2018).
International HTR Practices for Non-Drug Technologies
The international practices of HTR vary widely, focusing on the clinical, social, ethical, and economic effects of technologies currently used in healthcare. This research helps develop a comprehensive methodology for HTR and share successes and challenges in technology management (Leggett et al., 2012).
Characteristics of Knowledge Translation for HTR
Identifying characteristics of knowledge translation theories, models, and frameworks suitable for HTR can guide the implementation of HTR outputs, focusing on principles like evidence-based decision-making, patient-centered approaches, and adaptability to different healthcare levels (Esmail et al., 2020).
Propiedades
Secuencia |
ALLTSRLRFI |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Telomerase Reverse Transcriptase (615-624); hTRT (615-624) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



